Cas no 866340-02-5 (2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide)

2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide
- 1(4H)-Quinolineacetamide, 3-(3,4-dimethylbenzoyl)-N-(4-ethoxyphenyl)-6-fluoro-4-oxo-
- HMS1831L16
- F1602-0113
- NCGC00110988-01
- 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 866340-02-5
- CHEMBL1356792
- 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- C647-0164
- AKOS001819164
- 2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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- Inchi: 1S/C28H25FN2O4/c1-4-35-22-10-8-21(9-11-22)30-26(32)16-31-15-24(27(33)19-6-5-17(2)18(3)13-19)28(34)23-14-20(29)7-12-25(23)31/h5-15H,4,16H2,1-3H3,(H,30,32)
- InChI Key: ZSDGWCCIPYTGPU-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(OCC)C=C2)=O)C2=C(C=C(F)C=C2)C(=O)C(C(=O)C2=CC=C(C)C(C)=C2)=C1
Computed Properties
- Exact Mass: 472.17983545g/mol
- Monoisotopic Mass: 472.17983545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 822
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 75.7Ų
2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0113-10μmol |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0113-10mg |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0113-3mg |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0113-5μmol |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0113-15mg |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0113-75mg |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
A2B Chem LLC | BA75407-50mg |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA75407-5mg |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1602-0113-2mg |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1602-0113-30mg |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
866340-02-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide Related Literature
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide
Chemical Profile of 2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide (CAS No. 866340-02-5) and Its Significance in Modern Pharmaceutical Research
2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide, identified by the CAS number 866340-02-5, represents a sophisticated molecular entity that has garnered attention in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate quinoline scaffold and functionalized aromatic rings, embodies the convergence of structural complexity and pharmacological potential. The presence of a fluoro substituent at the 6-position and an acetamide moiety linked to a 4-ethoxyphenyl group further enhances its chemical diversity, making it a subject of interest for medicinal chemists exploring novel therapeutic avenues.
The quinoline core is a well-established motif in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The specific configuration of 2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide leverages these structural features to modulate biological targets effectively. The fluoro atom, known for its ability to enhance metabolic stability and binding affinity, plays a pivotal role in optimizing the pharmacokinetic profile of this compound. Additionally, the 3,4-dimethylbenzoyl group contributes to the overall lipophilicity and electronic properties of the molecule, influencing its interaction with biological receptors.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes implicated in cancer progression. Quinoline derivatives have been extensively explored in this context due to their ability to disrupt aberrant signaling pathways. The structure of 2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide aligns with this trend, as it incorporates elements that mimic natural substrates or allosteric modulators of key enzymes. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain tyrosine kinases by binding to their ATP-binding pockets through hydrogen bonding networks involving the acetamide and fluoro substituents.
The ethoxyphenyl moiety at the N-terminal position of the acetamide group adds another layer of complexity to the molecule. This aromatic ring system is capable of engaging in π-stacking interactions with complementary residues in protein targets, thereby stabilizing the binding conformation. Furthermore, the electron-withdrawing nature of the fluoro atom can modulate the electronic distribution across the aromatic system, influencing both solubility and binding affinity. Such structural features are often exploited in drug design to achieve high selectivity and efficacy.
Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like 2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide, facilitating rapid exploration of its pharmacological profile. Modern techniques such as microwave-assisted synthesis and flow chemistry have significantly reduced reaction times while improving yields and purity. These innovations are crucial for translating promising hits from virtual screening into experimentally validated candidates for further development.
The significance of this compound extends beyond its potential as an isolated entity; it also serves as a building block for more elaborate derivatives through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) approaches. By systematically modifying substituents such as the dimethylbenzoyl, fluoro, or ethoxyphenyl groups, researchers can fine-tune physicochemical properties and biological activity to meet specific therapeutic requirements. Such modular design strategies are increasingly employed in modern pharmaceutical research to accelerate the development pipeline.
Recent publications highlight the growing interest in quinoline derivatives as tools for probing biological mechanisms and developing novel therapeutics. For instance, studies on related compounds have revealed their potential in modulating immune responses and inflammation pathways by interacting with specific transcription factors or signaling intermediates. While direct evidence regarding the biological activity of 2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxyoноo 1,no hydroquinolin 1 no yl-N( 44 ethoxy phenyl ) acet amide (CAS No: 866340 02 5) is still emerging from preclinical studies , these findings underscore its potential relevance in therapeutic contexts beyond oncology.
The integration of high-throughput screening (HTS), X-ray crystallography ,and machine learning algorithms has further accelerated the discovery process for compounds like this one . By correlating molecular structures with experimental data , researchers can predict binding modes ,optimize lead compounds ,and prioritize candidates for further investigation . These interdisciplinary approaches are essential for navigating complexity inherent biochemical systems
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